Kealiinine C

Description

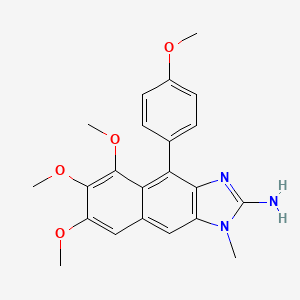

Structure

3D Structure

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

5,6,7-trimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |

InChI |

InChI=1S/C22H23N3O4/c1-25-15-10-13-11-16(27-3)20(28-4)21(29-5)18(13)17(19(15)24-22(25)23)12-6-8-14(26-2)9-7-12/h6-11H,1-5H3,(H2,23,24) |

InChI Key |

LFZBJMWIAAPZLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=C3C(=C2)C=C(C(=C3OC)OC)OC)C4=CC=C(C=C4)OC)N=C1N |

Synonyms |

kealiinine C |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies of Kealiinine C

Discovery and Isolation from Marine Sponge Leucetta chagosensis

Kealiinine C, along with its analogs Kealiinine A and B, was first reported as a new imidazole (B134444) alkaloid following the chemical investigation of the marine sponge Leucetta chagosensis. scispace.comuni-duesseldorf.de This sponge, a soft, lemon-yellow organism, was collected from the waters of Kapoposang Island in Indonesia. core.ac.uk The isolation of these compounds was part of a broader study that also identified other new imidazole alkaloids, namely naamine (B1248366) F and naamine G, from the same sponge species. scispace.comcore.ac.uk The initial extraction of the sponge material yielded a crude extract from which the kealiinines were subsequently separated and purified. uni-duesseldorf.de The discovery of this series of compounds highlighted the rich chemical diversity within the Leucetta genus, which is known for producing a variety of 2-aminoimidazole alkaloids. core.ac.uknih.gov

Advanced Chromatographic Separation Techniques for Natural Product Isolation

The isolation of pure chemical constituents from complex biological extracts is a significant challenge in natural product chemistry. The process typically begins with the extraction of the biological material, often a freeze-dried sample, using solvents. nih.gov This is followed by a series of chromatographic techniques to separate the mixture into its individual components. nih.govnih.gov

For marine natural products like this compound, this process involves a multi-step approach. An initial fractionation is often achieved through liquid-liquid partitioning, which separates compounds based on their polarity. nih.govresearchgate.net This is followed by various column chromatography methods, which further separate the fractions. nih.govalfa-chemistry.com Techniques such as Thin-Layer Chromatography (TLC) are used for quick analysis and to monitor the separation process. nih.govalfa-chemistry.com

For the final purification steps, High-Performance Liquid Chromatography (HPLC) is frequently employed. nih.govresearchgate.net This technique offers high resolution and is crucial for obtaining pure compounds from complex mixtures. nih.gov The choice of chromatographic method is tailored to the chemical properties of the target compounds, such as their polarity and size. nih.gov

| Chromatography Technique | Principle of Separation | Role in Natural Product Isolation |

| Liquid-Liquid Partitioning | Differential solubility in two immiscible liquid phases. | Initial fractionation of crude extracts based on polarity. nih.govresearchgate.net |

| Column Chromatography | Differential adsorption to a solid stationary phase as a liquid mobile phase passes through. | Further separation of fractions into less complex mixtures. nih.govalfa-chemistry.com |

| Thin-Layer Chromatography (TLC) | Similar to column chromatography but on a flat plate. | Rapid analysis of fractions and monitoring of separation progress. nih.govalfa-chemistry.com |

| High-Performance Liquid Chromatography (HPLC) | High-pressure delivery of the mobile phase for high-resolution separation. | Final purification of individual compounds. nih.govresearchgate.netnih.gov |

Comprehensive Spectroscopic Characterization Techniques

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic methods that provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides information about the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, ¹H NMR data was reported in the initial isolation paper, providing crucial insights into the arrangement of protons within the molecule. nih.gov However, ¹³C NMR data for the natural product was not initially obtained. nih.gov The connectivity of the naphthimidazole framework and the relative positions of its substituents were later confirmed through two-dimensional (2D) NMR experiments, such as HSQC, HMBC, and ROESY, on synthetic samples. acs.org These advanced techniques reveal correlations between different nuclei, allowing for a detailed mapping of the molecular structure.

High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula. scirp.orgalgimed.com This method measures the mass-to-charge ratio (m/z) of ions with high accuracy. algimed.com For the characterization of novel compounds like this compound, HR-MS is essential to confirm their elemental composition. scirp.org The high resolution of instruments like the Orbitrap mass analyzer enables the differentiation of compounds with very similar masses, ensuring accurate formula assignment. mdpi.comnih.gov

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While an X-ray crystal structure for this compound itself was not initially reported, this technique has been instrumental in confirming the structures of related synthetic intermediates and other naphthimidazole alkaloids. nih.govnih.gov For instance, the structure of a synthetic precursor to this compound was unequivocally confirmed by X-ray analysis, which validated the connectivity of the naphthimidazole framework. nih.gov Furthermore, X-ray crystallography of synthetic Kealiinine B and C provided unambiguous assignment of their structures. nih.gov This technique was also crucial in resolving the structure of a related compound, kealiiquinone, revealing it to be a 2-oxo derivative rather than the initially proposed 2-hydroxy form. nih.gov

An interesting aspect of the research on this compound has been the observed discrepancies between the spectroscopic data of the natural product and its synthetically prepared counterparts. nih.govrsc.org Specifically, the ¹H NMR data of synthetic this compound in DMSO-d6 did not align with the data reported for the natural material. nih.govnih.gov For example, a notable difference was observed in the chemical shift of the aromatic proton at C6. nih.gov

Biosynthetic Investigations and Proposed Pathways of Kealiinine C

Hypothesized Biogenetic Origins of Kealiinine C

The biosynthesis of this compound is thought to be intricately linked to other classes of 2-aminoimidazole alkaloids found within the same marine sponge, suggesting a common metabolic grid. nih.gov The structural similarities point towards a divergent pathway where simpler precursors are progressively oxidized and cyclized to yield the more complex naphthimidazole core of this compound.

It is widely postulated that this compound is a biosynthetic intermediate positioned between the naamine-type alkaloids and the more oxidized kealiiquinones. nih.govnih.gov The naamine (B1248366) derivatives, characterized by two benzyl (B1604629) groups attached to a 2-aminoimidazole core, are considered likely precursors. nih.gov This hypothesis is supported by the existence of oxidized variants of naamine alkaloids, such as 14-hydroxynaamidines, which feature hydroxylation at a key position for subsequent cyclization. nih.gov

The proposed biosynthetic connection suggests that this compound could be a precursor to kealiiquinone. nih.govird.fr The transformation from the hydroquinone (B1673460) state of this compound's A-ring to the quinone structure of kealiiquinone would involve further oxidation. nih.govnih.gov This places this compound in a pivotal position within the broader biosynthetic network of these Leucetta alkaloids.

The formation of the characteristic naphthimidazole skeleton of this compound from a naamine-like precursor is hypothesized to involve a key intramolecular cyclization step. nih.govnih.gov One of the leading proposals suggests a Friedel-Crafts-type reaction. nih.gov In this scenario, a precursor such as a 14-hydroxylated naamine derivative could be activated, possibly through ionization, to generate an electrophilic carbocation. This electrophile would then be attacked by the adjacent aromatic ring, forging the crucial C-C bond and establishing the new six-membered ring of the naphthimidazole system. nih.gov Subsequent oxidation would then lead to the aromatic system of the this compound core. nih.gov

An alternative, yet related, mechanistic pathway involves an initial elimination of the hydroxyl group to form an intermediate that can undergo a 6-π electrocyclization, followed by oxidation to yield the this compound structure. nih.gov Both of these proposed mechanisms are underscored by significant oxidative transformations, which are common features in the biosynthesis of complex marine natural products. nih.gov Biomimetic syntheses have successfully employed strategies inspired by these hypothetical pathways, lending credence to their potential biological relevance. nih.govnih.gov

Enzymatic Cascade Reactions Relevant to Alkaloid Biosynthesis

Although no specific enzymes have been identified for the biosynthesis of this compound, the proposed transformations fall within the scope of well-characterized enzymatic reactions in the biosynthesis of other alkaloids. The construction of complex natural products in living systems is often achieved through elegant enzymatic cascade reactions, where a single enzyme or a series of enzymes catalyzes multiple, sequential transformations in a controlled manner. researchgate.net

The proposed oxidative cyclization to form this compound's core likely involves enzymes such as cytochrome P450 monooxygenases or FAD-dependent oxidoreductases. oup.comrsc.orgmdpi.com Cytochrome P450 enzymes are known to be exceptionally versatile catalysts, capable of performing a wide array of oxidative reactions, including hydroxylations and the formation of carbon-carbon and carbon-heteroatom bonds through radical mechanisms. nih.govrsc.org A P450 enzyme could catalyze the initial hydroxylation of a naamine precursor and potentially mediate the subsequent cyclization. mdpi.com

Flavin-dependent (FAD) oxidoreductases are another class of enzymes implicated in complex alkaloid biosynthesis, often participating in oxidative ring closures. researchgate.netoup.comuniprot.org For instance, the berberine (B55584) bridge enzyme (BBE), a FAD-dependent oxidase, catalyzes the formation of a key C-C bond in the biosynthesis of berberine alkaloids through an oxidative cyclization of an N-methyl group to a phenol (B47542) ring. oup.com It is plausible that a similar type of enzyme is responsible for the formation of the naphthimidazole ring system in this compound.

Furthermore, the concept of an enzymatic Friedel-Crafts reaction, once purely a tool of synthetic chemistry, is now recognized in natural product biosynthesis. chemistryviews.orgresearchgate.netrsc.org Enzymes such as squalene-hopene cyclases and the cylindrocyclophane biosynthetic enzyme CylK have been shown to catalyze Friedel-Crafts-type alkylations. chemistryviews.org While a direct enzymatic equivalent for the proposed acylation/cyclization in this compound biosynthesis has not been found, these examples demonstrate that nature possesses the enzymatic machinery to perform such transformations. researchgate.net

Challenges and Future Directions in this compound Biosynthesis Elucidation

The complete elucidation of the biosynthetic pathway of this compound is fraught with significant challenges, which are common in the study of marine natural products derived from sponges.

A primary obstacle is the difficulty in obtaining sufficient quantities of the producing organism. Leucetta chagosensis is not readily culturable, and the sponge itself may be a holobiont, with the true producer being a symbiotic microorganism that is even more challenging to isolate and culture. nih.gov This biological complexity makes it difficult to perform feeding studies with labeled precursors, a classical technique for elucidating biosynthetic pathways. nih.gov

The low abundance of this compound and its biosynthetic intermediates in the sponge further complicates their detection and characterization. nih.gov Even if the producing organism could be cultured, the genes responsible for the biosynthesis of these alkaloids are unknown. nih.gov Without genomic data, it is not possible to use modern techniques such as gene knockout or heterologous expression of the biosynthetic gene cluster to confirm the function of the enzymes involved. nih.gov

Future research will likely focus on a multi-pronged approach to overcome these hurdles. Advances in marine genomics and metagenomics may help in identifying the biosynthetic gene cluster responsible for this compound production, either from the sponge genome or the genome of one of its symbionts. nih.gov Once the genes are identified, heterologous expression in a more tractable host organism could allow for the production of the enzymes and the in vitro characterization of their function, finally providing experimental evidence for the long-hypothesized biosynthetic pathway of this fascinating marine alkaloid.

Total Synthesis and Analogues of Kealiinine C

Strategic Approaches to the Total Synthesis of Kealiinine C

The quest to synthesize this compound has led to the exploration of several strategic disconnections and bond formations. These approaches highlight the versatility of modern organic synthesis in assembling complex natural products.

Intramolecular Friedel-Crafts/Dehydration Sequences for Naphthimidazole Core Construction

A prominent strategy for constructing the naphthimidazole core of this compound involves an intramolecular Friedel-Crafts reaction followed by a dehydration sequence. rsc.orgnih.govnih.gov This approach has proven effective in forming the crucial C12-C13 bond and establishing the aromatic C-ring of the molecule. nih.gov

In a notable synthesis, a bis-benzylic diol precursor is subjected to acidic conditions, typically using hydrochloric acid, to initiate an intramolecular Friedel-Crafts cyclization and subsequent dehydration. rsc.orgnih.gov This sequence efficiently yields the naphthimidazole skeleton. rsc.orgnih.gov The necessary diol precursor can be assembled through position-specific Grignard reactions starting from 1-methyl-4,5-diiodoimidazole. researchgate.net This method provides a concise and protecting-group-free route to the core structure of this compound and its analogues. nih.govnih.gov

Electrophile-Induced Cyclization Reactions of Ene-Guanidines

Another successful approach involves the electrophile-induced cyclization of ene-guanidines. This method has been employed in the synthesis of the reported structures of Kealiinines B and C. nih.govacs.org The strategy relies on an intermolecular electrophile-induced cyclization where a pendant arene on an ene-guanidine attacks an electrophile, leading to the formation of the tetracyclic, oxidized naphthimidazole core. nih.govacs.org This transformation effectively constructs the fused ring system characteristic of the Kealiinine alkaloids.

Palladium(II)-Catalyzed Intramolecular C-H Functionalizations

The power of transition-metal catalysis has been harnessed for the synthesis of this compound through Palladium(II)-catalyzed intramolecular C-H functionalization. researchgate.netdntb.gov.ua This efficient protocol involves the iodocyclization of propargylguanidines followed by an intramolecular palladium-catalyzed cyclization. researchgate.net This C-H activation strategy represents a modern and atom-economical approach to forging the key carbon-carbon bonds within the this compound framework. researchgate.netrsc.orgsnnu.edu.cnbeilstein-journals.org

Oxidative Cascade Cyclizations Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents, known for their utility in oxidative transformations, have been employed in a cascade cyclization approach to Kealiinine B and C. thieme-connect.comkuleuven.benih.govacs.orgnih.gov Specifically, phenyliodonium (B1259483) diacetate (PIDA) promotes an oxidative cascade cyclization of propargylguanidines. kuleuven.benih.gov This reaction proceeds through a double-cyclization cascade to form the precursors to the Kealiinine alkaloids. thieme-connect.com The electronic nature of the substituent on the acetylene (B1199291) moiety can influence the cyclization pathway. kuleuven.be This method offers an efficient route for the synthesis of the Kealiinine alkaloids and their homologues. kuleuven.benih.gov

Grignard Reactions and Regioselective Functionalization of Imidazole (B134444) Precursors

Grignard reactions play a crucial role in several synthetic routes to this compound, particularly in the regioselective functionalization of imidazole precursors. researchgate.netmdpi.com Starting from materials like 1-methyl-4,5-diiodoimidazole, sequential and chemoselective halogen-magnesium exchange reactions allow for the controlled introduction of aryl groups. nih.govmdpi.com For instance, reaction with differently substituted benzaldehydes affords key aryl alcohol intermediates. mdpi.com Subsequent formylation and another Grignard addition set the stage for the final ring closure and aromatization steps to deliver the naphthimidazole core. mdpi.com This highlights the utility of classic organometallic chemistry in building the foundational blocks of complex natural products. pressbooks.puborganic-chemistry.orgdigitellinc.com

Comparative Analysis of Synthetic Efficiencies and Methodological Advancements

The various synthetic strategies developed for this compound each present unique advantages and reflect the evolution of synthetic organic chemistry. A comparative analysis of these routes provides valuable insights into their efficiency and the methodological advancements they represent.

The table below provides a comparative overview of the key strategic approaches discussed:

| Synthetic Strategy | Key Reaction | Starting Materials | Advantages | Key Research Findings |

| Intramolecular Friedel-Crafts/Dehydration | Friedel-Crafts Cyclization | 1-methyl-4,5-diiodoimidazole, Benzaldehydes | Concise, Protecting-group-free | Efficient construction of the naphthimidazole core. rsc.orgnih.govnih.gov |

| Electrophile-Induced Cyclization | Ene-guanidine Cyclization | Ene-guanidines | Direct formation of the tetracyclic core | Affords the oxidized naphthimidazole core in a single step. nih.govacs.org |

| Palladium(II)-Catalyzed C-H Functionalization | Intramolecular C-H Activation | Propargylguanidines | Atom-economical, Modern | Enables direct formation of C-C bonds from C-H bonds. researchgate.net |

| Hypervalent Iodine-Mediated Cascade | Oxidative Cascade Cyclization | Propargylguanidines | High complexity generation in one step | Efficient synthesis of Kealiinine B and C precursors. thieme-connect.comkuleuven.be |

| Grignard-Based Regioselective Functionalization | Grignard Reaction | 1-methyl-4,5-diiodoimidazole | Controlled introduction of substituents | Allows for precise construction of key intermediates. researchgate.netmdpi.com |

Methodological advancements are evident in the increasing use of catalysis, particularly palladium and hypervalent iodine reagents. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. The development of cascade reactions, where multiple bond-forming events occur in a single operation, represents a significant step towards more efficient and elegant syntheses.

Design and Synthesis of this compound Derivatives and Analogues

The unique tetracyclic naphthimidazole core of this compound has prompted significant research into the design and synthesis of its derivatives and analogues. These efforts are aimed at exploring the structure-activity relationships (SAR) of this class of marine alkaloids, identifying new lead compounds for biological evaluation, and developing more efficient synthetic routes through strategic simplification of the complex natural product scaffold.

Structural Modifications and Isomer Synthesis (e.g., Isothis compound)

The synthesis of this compound and its structural isomers has been a key focus of chemical research, allowing for independent confirmation of their structures and evaluation of their biological properties. A notable example is the synthesis of Isothis compound, a structural isomer of this compound.

One synthetic approach involves an intermolecular electrophile-induced cyclization of a pendant arene on an ene-guanidine to construct the tetracyclic, oxidized naphthimidazole core. nih.govacs.orgnih.gov This strategy was successfully employed to achieve the total synthesis of both this compound and its regioisomer, Kealiinine B. nih.gov The synthesis confirmed the structures of these natural products, which were originally isolated as an inseparable mixture. nih.gov

Another powerful strategy developed for the synthesis of this compound and its analogues is based on a palladium-catalyzed intramolecular C-H functionalization sequence. dntb.gov.uaresearchgate.net This method involves the iodocyclization of propargylguanidines followed by an intramolecular palladium-catalyzed cyclization, providing an efficient route to the 2-aminoimidazole alkaloid core. researchgate.net

Researchers have also developed a concise synthesis of Kealiinines A-C and Isothis compound starting from diiodoimidazole. nih.gov This method utilizes a Friedel-Crafts/dehydration sequence to construct the B-ring of the molecule. nih.gov The ability to synthesize these compounds individually has been crucial for evaluating their distinct biological activities. nih.gov For instance, synthetic this compound was found to be largely inactive against several breast cancer cell lines, whereas Kealiinine B showed micromolar cytotoxicity. nih.govnih.gov

The synthesis of isomers is critical for understanding the structural requirements for biological activity. The varied synthetic strategies, from biomimetic cyclizations to modern catalytic methods, have provided access to a range of this compound isomers and related analogues, paving the way for detailed biological studies. nih.govresearchgate.net

Creation of Lead Compounds for Biological Evaluation

While this compound itself has demonstrated a lack of significant cytotoxicity, its structural framework serves as a valuable template for the development of new biologically active agents. nih.govnih.gov Research has shifted towards creating derivatives and analogues to identify lead compounds with therapeutic potential. Marine sponges, the source of these alkaloids, are known to produce a variety of structurally unique secondary metabolites that are often used as lead compounds in drug discovery programs. nih.gov

A significant breakthrough in this area was the discovery of antiviral and antifungal properties in derivatives of the related Kealiinine B. acs.orgnih.gov A study designed and synthesized a series of Kealiinine B derivatives and evaluated their activities against the tobacco mosaic virus (TMV) and various phytopathogenic fungi. acs.orgnih.gov

The results showed that Kealiinine B had higher anti-TMV activity than Kealiinines A and C. acs.orgnih.gov Furthermore, specific derivatives of Kealiinine B emerged as promising new lead compounds for antiviral agents. acs.orgnih.gov For example, derivatives 2m and 2y exhibited significantly higher anti-TMV activity than the commercial antiviral agent ningnanmycin. nih.gov

Table 1: In Vivo Anti-TMV Activity of Selected Kealiinine B Derivatives

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| Kealiinine B | 51 | 49 | 52 |

| Derivative 2m | 68 | 66 | 71 |

| Derivative 2y | 69 | 64 | 63 |

| Ningnanmycin | 56 | 56 | 58 |

Data sourced from a 2018 study on the anti-TMV and antiphytopathogenic fungus activities of Kealiinines and their derivatives. acs.orgnih.gov

In addition to antiviral properties, these alkaloids displayed broad-spectrum fungicidal activities. acs.orgnih.gov Compounds 2i and 2p showed good in vitro fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia cerealis. acs.orgnih.gov This research highlights how the Kealiinine scaffold, though inactive in the case of this compound, can be modified to produce potent and potentially valuable lead compounds for agricultural applications. acs.org

Table 2: In Vitro Fungicidal Activity of Selected Kealiinine B Derivatives

| Compound | Target Fungus | Inhibition Rate (%) at 50 mg/kg |

|---|---|---|

| Derivative 2i | Sclerotinia sclerotiorum | 71 |

| Derivative 2p | Rhizoctonia cerealis | 70 |

Data sourced from a 2018 study on the anti-TMV and antiphytopathogenic fungus activities of Kealiinines and their derivatives. acs.orgnih.gov

Strategic Simplification of the this compound Scaffold

The complexity of the this compound structure presents challenges for synthesis and large-scale production. Therefore, a key strategy in medicinal chemistry is the simplification of the natural product's molecular scaffold while retaining or improving its biological activity. This approach aims to create analogues that are easier to synthesize and optimize.

The structure-activity relationship (SAR) studies conducted on Kealiinine derivatives have provided a solid foundation for such strategic simplification. acs.orgnih.gov By identifying the key structural motifs responsible for the observed biological effects, researchers can design simplified analogues that are more synthetically accessible. For instance, the evaluation of Kealiinine B derivatives against TMV and pathogenic fungi revealed important insights into the pharmacophore of this alkaloid class. acs.orgnih.gov

The general strategy for synthesizing these compounds often involves the elaboration of simple imidazoles, which allows for the evaluation of derivatives with modifications at various positions. nih.gov For example, the synthesis of C2-deletion derivatives has been explored to understand the role of substituents at this position in biological activity. nih.gov Trends observed across different series of Leucetta family alkaloids suggest that substitutions elsewhere in the molecule are generally well-tolerated, providing a basis for creating simplified yet active structures. nih.gov This systematic approach of synthesizing and testing simplified analogues is crucial for translating complex natural products like this compound into viable chemical agents.

Molecular Mechanisms of Action Research for Kealiinine C Analogues

Investigation of Molecular Targets and Pathways for Kealiinine C-Related Alkaloids

Research into alkaloids structurally related to this compound has revealed a variety of molecular targets and cellular pathways. These compounds often exhibit anticancer properties by influencing key processes involved in cell proliferation, survival, and death. frontiersin.orgresearchgate.net For instance, many marine alkaloids have been shown to induce apoptosis (programmed cell death) and autophagy, as well as cause cell cycle arrest in cancer cells. frontiersin.org

A prominent example is the manzamine class of alkaloids, which have demonstrated the ability to inhibit the proliferation and invasion of breast cancer cells. Mechanistic studies on Manzamine A have shown that it can mediate the autophagy of tumor cells by inhibiting the Akt/mTOR signaling pathway. frontiersin.org Another well-studied group, the fascaplysin (B45494) alkaloids, are known to inhibit cyclin-dependent kinase 4 (CDK4) and intercalate with DNA, leading to G1-phase cell cycle arrest and apoptosis. mdpi.com Furthermore, the derivative 3,10-dibromofascaplysin has been found to target the JNK1/2 pathway in prostate cancer cells. mdpi.com

Other marine alkaloids have been found to interfere with angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. frontiersin.org The diverse mechanisms identified for these related compounds suggest that this compound analogues could potentially interact with a wide array of cellular targets, including protein kinases, components of apoptotic and autophagic pathways, and DNA. The exploration of these potential targets is a key focus of ongoing research.

Approaches to Elucidating Putative Mechanisms of Action (e.g., Target Identification)

Elucidating the mechanism of action for novel compounds like this compound analogues involves a multi-faceted approach that combines modern analytical and biological techniques. A common starting point is phenotypic screening, where the compound's effect on cell behavior (e.g., cytotoxicity, proliferation, migration) is observed. nih.gov

Once bioactivity is confirmed, researchers employ various strategies for target identification. Kinome analysis, for example, can screen for interactions with a wide range of protein kinases, which are common targets for anticancer drugs. mdpi.com This was successfully used to identify JNK1/2 as a target for 3,10-dibromofascaplysin. mdpi.com

Other target identification methods include:

Affinity-based approaches: These methods use the compound itself as a "bait" to pull its binding partners out of a complex mixture of cellular proteins.

Genetic approaches: Techniques like shRNA or CRISPR/Cas9 screening can identify genes that, when silenced, alter the cell's sensitivity to the compound, thereby pointing to the target pathway.

Computational modeling: Molecular docking studies can predict the binding of a compound to the three-dimensional structures of known protein targets.

Following target identification, validation experiments are crucial to confirm the interaction and its functional consequences. This can involve techniques like western blotting to measure changes in protein expression or phosphorylation, and cell-based assays to confirm that modulating the identified target replicates the compound's effects.

Comparative Mechanistic Insights from Structurally Related Marine Alkaloids

The vast structural diversity of marine alkaloids provides a rich source for comparative mechanistic studies. By comparing the activities of structurally similar compounds, researchers can gain insights into the structure-activity relationships (SAR) that govern their biological effects. mdpi.comnih.gov

For example, studies on fascaplysin and its synthetic derivatives have shown that the addition of bromine atoms to the molecule can significantly enhance its antimicrobial and anticancer potency. mdpi.com This suggests that specific structural modifications can tune the compound's activity and selectivity for its molecular target.

Similarly, comparing the mechanisms of different classes of marine alkaloids can reveal common themes and unique properties. For instance, while both manzamines and fascaplysins exhibit anticancer activity, they do so through distinct primary mechanisms—autophagy induction and CDK4 inhibition, respectively. frontiersin.org Understanding these differences is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects. The study of other Leucetta-derived alkaloids, which share a common 2-aminoimidazole scaffold with the Kealiinines, offers a particularly relevant point of comparison for elucidating potential mechanisms. researchgate.net

Bioactivity-Guided Fractionation and Mechanism Exploration

The discovery of novel bioactive compounds from marine organisms often begins with a process called bioactivity-guided fractionation. mdpi.comufl.eduubc.ca This involves separating the crude extract of an organism into progressively simpler fractions and testing each fraction for a specific biological activity (e.g., cytotoxicity against cancer cells). mdpi.comufl.edu

The active fractions are then subjected to further separation using techniques like high-performance liquid chromatography (HPLC). mdpi.com The structures of the pure, active compounds are then determined using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). mdpi.comufl.edu

Once a pure, bioactive compound like a this compound analogue is isolated, its mechanism of action can be explored using the methods described in section 6.2. This integrated approach, which combines natural product chemistry with modern cell and molecular biology, is a powerful strategy for discovering new drug leads from the ocean's vast biodiversity. nih.gov This methodology has been successfully applied to isolate and characterize a wide range of bioactive marine alkaloids. mdpi.com

Preclinical Pharmacological Activity Assessment in Vitro of Kealiinine C and Analogues

Antiviral Activity Evaluations (e.g., against Tobacco Mosaic Virus)

The antiviral activities of Kealiinines A, B, and C, along with derivatives of Kealiinine B, were evaluated for the first time against the Tobacco Mosaic Virus (TMV). acs.orgnih.govfigshare.com In these studies, Kealiinine B demonstrated higher anti-TMV activity compared to Kealiinines A and C. acs.orgnih.govfigshare.com

Further research into Kealiinine B derivatives revealed that certain analogues, specifically 2m and 2y, exhibited significantly higher antiviral activity than the commercial antiviral agent Ningnanmycin. acs.orgnih.gov At a concentration of 500 µg/mL, derivative 2m showed inactivation, curative, and protection activity rates of 68%, 66%, and 71%, respectively. acs.orgnih.gov Similarly, derivative 2y displayed rates of 69%, 64%, and 63% for the same activities. acs.orgnih.gov In comparison, Ningnanmycin had inhibitory rates of 56%, 56%, and 58%. acs.orgnih.gov These findings suggest that Kealiinine B derivatives could be promising lead compounds for the development of new antiviral agents. acs.orgnih.gov

Table 1: In Vivo Antiviral Activity of Kealiinine B Derivatives Against TMV at 500 µg/mL

| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |

|---|---|---|---|

| Kealiinine B derivative 2m | 68 | 66 | 71 |

| Kealiinine B derivative 2y | 69 | 64 | 63 |

| Ningnanmycin (Control) | 56 | 56 | 58 |

Antiphytopathogenic Fungus Activity Profiling

In addition to antiviral screening, Kealiinine alkaloids and their derivatives have been assessed for their activity against phytopathogenic fungi. acs.orgnih.gov These studies indicated that the alkaloids possess broad-spectrum fungicidal activities. acs.orgnih.gov

Specifically, two Kealiinine B derivatives, 2i and 2p, demonstrated notable in vitro fungicidal activity. acs.orgnih.gov At a concentration of 50 mg/kg, compound 2i exhibited a 71% inhibition rate against Sclerotinia sclerotiorum, and compound 2p showed a 70% inhibition rate against Rhizoctonia cerealis. acs.orgnih.gov

Table 2: In Vitro Antifungal Activity of Kealiinine B Derivatives at 50 mg/kg

| Compound | Fungus | Inhibition Rate (%) |

|---|---|---|

| Kealiinine B derivative 2i | Sclerotinia sclerotiorum | 71 |

| Kealiinine B derivative 2p | Rhizoctonia cerealis | 70 |

Cytotoxicity Screening in Cancer Cell Lines (e.g., MCF7, excluding human data)

The cytotoxic potential of Kealiinine C and its analogues has been investigated in cancer cell lines, including the MCF7 human breast cancer cell line. nih.govresearchgate.net Synthetic versions of Kealiinines A, B, and C, along with several precursors and analogues, were evaluated using an MTT growth assay. nih.gov

The results indicated that most of the tested natural products exhibited low micromolar cytotoxicity. nih.gov However, this compound was found to be inactive, showing no cytotoxicity at concentrations up to 100 μM. nih.gov This lack of cytotoxicity for this compound was consistent with other independent evaluations. nih.gov

Interestingly, the non-natural isomer, isothis compound, was found to be substantially more active than the natural this compound, with a cytotoxicity level comparable to the other Kealiinine derivatives. nih.gov The study also noted that compounds unsubstituted at the C2 position were generally less active, suggesting the importance of the C2-amino or oxo group for cytotoxic activity. nih.gov

Table 3: Cytotoxicity of this compound and Analogues in MCF7 Cell Line

| Compound | IC₅₀ (μM) |

|---|---|

| Kealiinine A | Low micromolar |

| Kealiinine B | Low micromolar |

| This compound | > 100 (inactive) |

| Isothis compound | Comparable to Kealiinine A/B |

| Cisplatin (Control) | 19.4 |

General Bioactivity Screening Assays (e.g., Brine Shrimp Toxicity Assay)

Limited investigations into the general bioactivity of Kealiinine derivatives have been performed using the brine shrimp toxicity assay. nih.gov This assay is a simple, rapid, and low-cost method for the preliminary screening of the toxic potential of chemical compounds and natural product extracts. nih.govresearchgate.netrjpharmacognosy.ir While the specific results for this compound in this assay are not detailed in the provided context, the assay itself is a standard method for assessing general toxicity. nih.gov

Computational Chemistry Applications in Kealiinine C Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques provide a dynamic and three-dimensional perspective of molecular structures and interactions, which is crucial for understanding the behavior of complex molecules like Kealiinine C.

The intricate three-dimensional structure of this compound, with its multiple stereocenters and fused ring systems, gives rise to a complex conformational landscape. Conformational analysis is essential to identify the most stable low-energy conformations of the molecule, which are likely to be the biologically active forms. Computational methods, such as systematic or stochastic conformational searches followed by energy minimization using molecular mechanics or quantum mechanics, can be employed to explore the potential energy surface of this compound. For analogous complex polycyclic marine alkaloids, such as the dimeric pyrrole-imidazole alkaloids, computational approaches have been successfully used to analyze their conformation and configuration. nih.gov

A representative workflow for a molecular dynamics simulation of this compound would involve:

| Step | Description |

| 1. System Setup | The 3D structure of this compound is placed in a simulation box filled with a chosen solvent (e.g., water). Ions may be added to neutralize the system and mimic physiological salt concentrations. |

| 2. Energy Minimization | The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value, allowing the solvent molecules to relax around the solute. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). |

| 4. Production Run | Once equilibrated, the production MD simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to extract various properties of interest, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of hydrogen bonds and other non-covalent interactions. |

Given the potential biological activities of this compound, molecular docking is a valuable computational technique to predict its binding mode and affinity to various biological targets, such as proteins or nucleic acids. Docking algorithms explore the conformational space of the ligand within the binding site of the receptor and score the different binding poses based on their predicted binding energy.

In the context of this compound, which has shown antiproliferative activity, molecular docking could be used to screen for potential protein targets involved in cancer pathways. For example, docking studies could be performed against key enzymes or receptors that are overexpressed in cancer cells. The results of such studies can guide experimental investigations by prioritizing potential targets for biological assays.

A typical molecular docking workflow for this compound would include:

| Step | Description |

| 1. Preparation of Receptor and Ligand | The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added. The 3D structure of this compound is generated and optimized. |

| 2. Binding Site Identification | The potential binding site on the protein is identified, either based on the location of a known co-crystallized ligand or through computational prediction methods. |

| 3. Docking Simulation | A docking program is used to place this compound into the defined binding site in various orientations and conformations. |

| 4. Scoring and Analysis | The different binding poses are scored based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the protein. |

While specific docking studies on this compound are not yet widely published, research on other 2-aminoimidazole alkaloids has demonstrated the utility of this approach in identifying potential anticancer targets. scirp.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, these methods can offer valuable insights that are not readily accessible through experimental techniques alone.

Density Functional Theory (DFT) is a widely used quantum chemical method that can be applied to a molecule of the size and complexity of this compound. DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable 3D structure of this compound with high accuracy.

Calculate electronic properties: Determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Predict spectroscopic properties: Calculate theoretical vibrational (infrared and Raman) and electronic (UV-Vis) spectra, which can aid in the interpretation of experimental spectra.

Investigate reaction mechanisms: Elucidate the pathways and transition states of chemical reactions, as discussed further in section 8.4.

For example, the MEP of this compound can reveal the electron-rich and electron-poor regions of the molecule, providing clues about its potential sites for electrophilic and nucleophilic attack, as well as its ability to form hydrogen bonds.

A hypothetical table of calculated quantum chemical descriptors for this compound might look like this:

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| Total Energy | -X Hartree | A measure of the molecule's stability. |

| HOMO Energy | -Y eV | Related to the molecule's ability to donate electrons. |

| LUMO Energy | -Z eV | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | D Debye | A measure of the molecule's overall polarity. |

Application of Machine Learning in Chemical Space Exploration and Predictive Modeling

Machine learning (ML) is increasingly being applied in drug discovery and natural product research to analyze large datasets and build predictive models. github.ioijcrt.orgjsr.org In the context of this compound and its analogues, ML could be utilized in several ways:

Quantitative Structure-Activity Relationship (QSAR) modeling: If a dataset of this compound analogues with their corresponding biological activities were available, ML algorithms could be used to build QSAR models. These models would correlate the structural features (descriptors) of the molecules with their activities, enabling the prediction of the activity of new, unsynthesized analogues.

Virtual Screening: ML models can be trained on large libraries of known active and inactive compounds to distinguish between them. Such models could then be used to screen virtual libraries of natural products or synthetic compounds to identify those with a high probability of being active against a particular target.

Predicting ADMET properties: ML models are also being developed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. This can help in the early stages of drug development to identify compounds with favorable pharmacokinetic and safety profiles.

The general workflow for developing a machine learning model for bioactivity prediction is as follows:

| Step | Description |

| 1. Data Collection and Curation | A dataset of molecules with known biological activity is collected and curated to ensure data quality. |

| 2. Molecular Descriptor Calculation | A set of numerical descriptors that represent the structural and physicochemical properties of the molecules is calculated. |

| 3. Model Training | The dataset is split into training and testing sets. An ML algorithm (e.g., random forest, support vector machine, or neural network) is trained on the training set to learn the relationship between the molecular descriptors and the biological activity. |

| 4. Model Validation | The performance of the trained model is evaluated on the independent test set to assess its predictive power. |

| 5. Prediction | The validated model can then be used to predict the bioactivity of new molecules. |

Theoretical Validation and Elucidation of Reaction Mechanisms in Synthesis

Computational chemistry, particularly quantum chemical calculations, can be a powerful tool for understanding and validating the reaction mechanisms involved in the synthesis of complex natural products like this compound. The synthesis of this compound involves several key steps, including cyclization reactions to form the intricate polycyclic core.

DFT calculations can be used to model the entire reaction pathway of a synthetic step, including the reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile of the reaction can be constructed. This allows for:

Validation of proposed mechanisms: Comparing the calculated energy barriers with the experimental reaction conditions can provide strong evidence for or against a proposed reaction mechanism.

Understanding stereoselectivity: By calculating the energies of the transition states leading to different stereoisomers, the origins of the observed stereoselectivity in a reaction can be elucidated.

Predicting the feasibility of new reactions: Computational methods can be used to explore the feasibility of novel synthetic routes before they are attempted in the laboratory, thus saving time and resources.

For instance, the key electrophilic cyclization step in the synthesis of the Kealiinine core could be investigated using DFT to understand the factors that control the regioselectivity and stereoselectivity of the ring closure. nih.gov Computational studies on similar cyclization reactions in alkaloid synthesis have provided valuable insights into the underlying electronic and steric factors that govern the reaction outcome. nih.gov

A simplified representation of a calculated reaction energy profile for a key synthetic step:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Start | Reactants | 0.0 |

| TS1 | Transition State 1 | +15.2 |

| Intermediate | Reaction Intermediate | -5.6 |

| TS2 | Transition State 2 | +20.1 |

| End | Products | -12.3 |

This table illustrates how computational chemistry can quantify the energetic landscape of a reaction, providing a deeper understanding of the synthetic transformations involved in producing this compound.

Future Research Directions for Kealiinine C

Development of Advanced and Sustainable Synthetic Methodologies

The total synthesis of Kealiinine C has been achieved by different research groups, providing proof of its structure and initial access to the molecule for study. acs.orgnih.gov These initial routes, while successful, highlight opportunities for methodological advancements in line with modern standards of synthetic efficiency and sustainability. acs.org

Key strategies reported for the synthesis of the this compound core include:

An intramolecular Friedel-Crafts cyclization-dehydration sequence. acs.orgrsc.org

An electrophile-induced cyclization of a pendant arene onto an ene-guanidine intermediate. nih.govnih.gov

An oxidative cascade cyclization of propargylguanidines mediated by a hypervalent iodine reagent. thieme-connect.com

Table 1: Comparison of Reported Synthetic Strategies for this compound and its Core Structure

| Synthetic Strategy | Key Reaction Type | Starting Materials (Examples) | Notes | Reference |

|---|---|---|---|---|

| Friedel-Crafts Cyclization | Electrophilic Aromatic Substitution | 1-methyl-4,5-diiodoimidazole, trimethoxybenzaldehyde | Involves a bis-benzylic diol intermediate; protecting-group-free. | acs.org |

| Ene-Guanidine Cyclization | Electrophilic-Induced Cyclization | Propargylguanidine derivatives | Utilizes NBS to activate the ene-guanidine for cyclization. | nih.gov |

| Oxidative Cascade | Hypervalent Iodine Chemistry | Propargylguanidines | Employs phenyliodonium (B1259483) diacetate (PIDA) to trigger a double-cyclization cascade. | thieme-connect.com |

| Palladium-Catalyzed C-H Functionalization | C-H Activation/Cyclization | Iodocyclized propargylguanidine | An efficient sequence involving iodocyclization followed by an intramolecular Pd-catalyzed cyclization. | molaid.com |

Future synthetic research should prioritize the development of more atom-economical and environmentally benign methods. This includes exploring catalytic C-H activation and functionalization strategies to construct the tetracyclic naphthimidazole core, potentially reducing the need for pre-functionalized starting materials and protecting groups. acs.orgxn--j2bsq2bc9f.xn--h2brj9c The advancement of asymmetric synthesis techniques could enable the selective production of a single enantiomer, which is crucial as biological activity is often enantiomer-specific. solubilityofthings.comnumberanalytics.com Furthermore, developing scalable, late-stage functionalization methods would be invaluable for creating a library of derivatives for structure-activity relationship (SAR) studies.

Deeper Investigations into the Biosynthetic Pathways and Enabling Chemoenzymatic Syntheses

The biosynthesis of this compound has not been experimentally elucidated. nih.gov It is hypothetically suggested that it may arise from naamine-type precursors through an oxidative C-C bond formation and subsequent aromatization. acs.orgnih.gov This proposed pathway involves the hydroxylation of a naamine (B1248366) derivative at C14, followed by ionization to trigger a Friedel-Crafts type reaction or an elimination/6-π electrocyclization sequence. nih.gov

A significant future direction is the experimental validation of this hypothesis. This would involve identifying and characterizing the biosynthetic gene cluster responsible for Kealiinine production in Leucetta sponges. Such studies would provide profound insights into the enzymatic machinery that constructs this complex scaffold.

Gaining knowledge of the biosynthetic enzymes could enable the development of powerful chemoenzymatic syntheses. bohrium.com Enzymes like strictosidine (B192452) synthase, which is used in the synthesis of other complex indole (B1671886) alkaloids, demonstrate the potential of biocatalysis. nih.govrsc.org If the enzymes responsible for the key cyclization and oxidation steps in this compound biosynthesis can be identified and harnessed, they could be integrated into synthetic routes. umich.edu This chemoenzymatic approach could offer high selectivity under mild conditions, providing a sustainable alternative to purely chemical methods for producing this compound and its analogs. bohrium.comnih.gov

Comprehensive Elucidation of Molecular Mechanisms of Action for Targeted Development

While Kealiinine A has shown toxicity in the brine shrimp assay, initial reports indicated no significant bioactivity for this compound. rsc.org However, more recent research has revealed that this compound and its derivatives possess notable antiviral activity against the tobacco mosaic virus (TMV) and broad-spectrum antifungal properties. acs.org Specifically, derivatives of the related Kealiinine B showed good activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia cerealis. acs.org

Despite these findings, the specific molecular mechanism of action (MoA) remains largely unknown. nih.gov Preliminary studies on related imidazole (B134444) compounds suggest that their antifungal effect may stem from the inhibition of the BcCYP51 expression system, which is involved in fungal cell wall formation. acs.org

A crucial area for future research is the definitive identification of the molecular targets of this compound. This involves a range of biochemical and cell-based assays to pinpoint the specific proteins or pathways it modulates. Understanding the MoA is fundamental for any targeted development. For instance, confirming its interaction with cytochrome P450 enzymes like CYP51 would validate its potential as an antifungal agent and guide efforts to improve its potency and selectivity.

Integration of Multi-Omics Approaches in Bioactivity and Mechanistic Studies

To holistically understand the biological impact of this compound, future studies should integrate multi-omics technologies. researchgate.netmdpi.com This systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound, moving beyond a single-target perspective. frontiersin.orgplos.org

For example, treating fungal or plant cells with this compound and subsequently analyzing changes in their transcriptome (RNA-Seq) and proteome can reveal entire pathways that are perturbed. researchgate.net This can help identify not only the primary target but also downstream effects and potential off-target interactions, which are critical for understanding both efficacy and potential toxicity. Metabolomic profiling could further elucidate how this compound affects cellular metabolism. Integrating these data layers can generate robust hypotheses about the compound's mechanism of action and identify potential biomarkers of response. mdpi.complos.org

Rational Design of Next-Generation this compound-Inspired Bioactive Scaffolds

The synthesis of this compound analogs has already begun, providing a foundation for exploring the chemical space around this natural product. nih.govacs.org Future research should focus on the rational design of new bioactive scaffolds inspired by the this compound framework. This approach moves beyond simple derivatization to the creation of novel molecular architectures that retain the key pharmacophoric features while offering improved properties. nih.gov

The insights gained from mechanistic (9.3) and multi-omics (9.4) studies will be paramount in guiding this design process. For example, if a specific enzyme pocket is identified as the binding site, computational modeling can be used to design analogs that fit more perfectly, potentially increasing potency or altering selectivity. By understanding which parts of the this compound molecule are essential for activity and which can be modified, chemists can design next-generation compounds with enhanced efficacy, better metabolic stability, or novel modes of action. acs.org Strategies like diverted total synthesis, where advanced intermediates from a total synthesis route are used as starting points for analog creation, could be a powerful platform for these efforts. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.